Product packaging for 4-O-alpha-D-glucopyranosyl-L-glucopyranose(Cat. No.:)

4-O-alpha-D-glucopyranosyl-L-glucopyranose

Cat. No.: B7776255
M. Wt: 342.30 g/mol
InChI Key: GUBGYTABKSRVRQ-YJUHSPJMSA-N
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Description

Contextualization of Disaccharide Complexity in Carbohydrate Chemistry

Disaccharides are carbohydrates formed by the linkage of two monosaccharide units. wikipedia.orglibretexts.org The complexity of disaccharide chemistry arises from several factors, including the identity of the constituent monosaccharides, the anomeric configuration (alpha or beta) of the glycosidic bond, and the specific hydroxyl group on the second monosaccharide involved in the linkage. wikipedia.org This intricate connectivity leads to a vast number of possible isomers with distinct physical and chemical properties. wikipedia.org The synthesis of a specific disaccharide with a defined linkage and stereochemistry, such as the α(1→4) linkage in 4-O-alpha-D-glucopyranosyl-L-glucopyranose, presents a significant challenge in synthetic organic chemistry, often requiring sophisticated protecting group strategies and stereoselective glycosylation methods. nih.gov

The Significance of L-Sugars as Unnatural Carbohydrate Building Blocks

In nature, the vast majority of sugars exist in the D-enantiomeric form. masterorganicchemistry.comlibretexts.org L-sugars, their non-superimposable mirror images, are considered "unnatural" building blocks. nih.govfiveable.me This structural difference has profound biological implications. While D-sugars are readily metabolized by most organisms, L-sugars are often not, which has led to their investigation as potential low-calorie sweeteners and therapeutic agents. fiveable.memdpi.com The incorporation of an L-sugar, such as L-glucose, into a disaccharide structure creates a novel molecular entity with potentially unique biological properties, as it may not be recognized by the enzymes that typically break down common disaccharides. mdpi.com

Specific Academic Rationale for Research on this compound

Without specific research literature, the academic rationale for investigating this compound can only be inferred from broader principles in glycoscience. The primary motivation would likely be to explore the impact of introducing an L-sugar on the biological and chemical properties of a disaccharide. Potential areas of interest could include:

Enzymatic Stability: Investigating its resistance to hydrolysis by common glycosidases, such as amylase, which cleaves α(1→4) linkages in D-glucose polymers like starch. proteopedia.org

Biological Activity: Assessing its potential as a non-metabolizable sweetener or its interaction with biological systems, such as gut microbiota. mdpi.com

Synthetic Methodology: Using its synthesis as a model to develop and refine methods for the stereoselective glycosylation of rare or unnatural sugar acceptors. nih.gov

Due to the current lack of available data, no detailed research findings or interactive data tables can be provided. Further research and publication in the field are required to fully elucidate the properties and potential applications of this specific D-L disaccharide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O11 B7776255 4-O-alpha-D-glucopyranosyl-L-glucopyranose

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4+,5-,6+,7+,8+,9-,10+,11?,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-YJUHSPJMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](OC([C@H]([C@@H]2O)O)O)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name maltose
Source Wikipedia
URL https://en.wikipedia.org/wiki/Maltose
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless crystals; [Mallinckrodt Baker MSDS]
Record name Maltose
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CAS No.

69-79-4
Record name D-Glucose, 4-O-.alpha.-D-glucopyranosyl-
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Record name Maltose
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Advanced Structural Elucidation and Characterization of 4 O Alpha D Glucopyranosyl L Glucopyranose

High-Resolution Spectroscopic Techniques

The definitive structural analysis of complex carbohydrates such as 4-O-alpha-D-glucopyranosyl-L-glucopyranose relies on the application of sophisticated, high-resolution spectroscopic methods. These techniques provide unparalleled insight into the molecule's three-dimensional architecture, from the specific connectivity of its constituent monosaccharides to its dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycosidic Linkage and Anomeric Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of a polysaccharide's primary structure, including the nature of the glycosidic bond and the stereochemistry of the anomeric carbons. mdpi.com The α-anomeric configuration is characterized by specific chemical shifts and coupling constants. For instance, the anomeric proton (H-1) in an α-linkage typically resonates at a lower field (higher ppm) and exhibits a smaller 3JH1,H2 coupling constant (around <4 Hz) compared to its β-counterpart (>7.5 Hz). mdpi.com Similarly, the anomeric carbon (C-1) chemical shifts in 13C NMR are sensitive to the anomeric configuration, with α-anomers generally appearing at a slightly higher field than β-anomers. mdpi.com The linkage position is confirmed by observing through-bond correlations between the anomeric proton/carbon of one residue and the carbon/proton of the linked residue.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural proof of this compound.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the anomeric configuration through the chemical shift and coupling constant of the anomeric protons. The presence of a signal around 5.4 ppm with a small coupling constant (~3-4 Hz) would be indicative of the α-D-glucopyranosyl unit. The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms, with the anomeric carbons (C-1 and C-1') being particularly informative. Anomeric carbons in pyranoses typically resonate between 90 and 112 ppm. mdpi.com

2D NMR: To definitively establish the α-(1→4) linkage, several 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment maps the J-coupling correlations between protons on adjacent carbons within each glucose ring, allowing for the assignment of all protons in a spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying the glycosidic linkage. It reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. For this compound, a key HMBC correlation would be observed between the anomeric proton of the D-glucose unit (H-1) and the C-4 of the L-glucose unit, providing unequivocal proof of the 1→4 linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted values are based on known data for similar α-(1→4) linked disaccharides like maltose (B56501). Actual values may vary.

PositionResiduePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1α-D-glucopyranosyl~5.40 (d, J ≈ 3.5 Hz)~100.5
2α-D-glucopyranosyl~3.55~72.5
3α-D-glucopyranosyl~3.75~73.8
4α-D-glucopyranosyl~3.45~70.5
5α-D-glucopyranosyl~3.80~72.6
6α-D-glucopyranosyl~3.78~61.5
1'L-glucopyranose (reducing end)α: ~5.22, β: ~4.65α: ~92.8, β: ~96.7
2'L-glucopyranose~3.50~72.3
3'L-glucopyranose~3.70~73.5
4'L-glucopyranose~3.60~78.0
5'L-glucopyranose~3.85~75.0
6'L-glucopyranose~3.80~61.2

The glycosidic bond in a disaccharide is not rigid; it possesses a degree of flexibility that allows the molecule to adopt various conformations in solution. NMR spectroscopy, through measurements of Nuclear Overhauser Effects (NOEs) and relaxation times, provides powerful tools to study these dynamics. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment detects through-space interactions between protons that are close to each other (typically < 5 Å). For this compound, an NOE between H-1 of the D-glucose unit and H-4 of the L-glucose unit would confirm their spatial proximity, consistent with the α-(1→4) linkage. The intensity of this and other inter-residue NOEs can be used to calculate inter-proton distances, which in turn helps to define the preferred conformation around the glycosidic bond.

Relaxation Studies: Measurements of spin-lattice (T₁) relaxation times for ¹³C nuclei can reveal information about the mobility of different parts of the molecule. nih.gov Carbons in more flexible regions of the molecule, such as the terminal residues of an oligosaccharide chain, often exhibit longer T₁ relaxation times compared to carbons in the more constrained interior residues. nih.gov By comparing the T₁ values for the carbons in both the D- and L-glucose rings, one can infer the relative motional freedom of each ring and the dynamics around the glycosidic linkage.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Structure and Linkage Analysis

Mass spectrometry is an indispensable tool for carbohydrate analysis, providing rapid and sensitive determination of molecular weight and structural features. mdpi.com When coupled with tandem mass spectrometry (MS/MS), it allows for detailed investigation of glycosidic linkages and the differentiation of isomers. ucdavis.edu

Collision-induced dissociation (CID) is a widely used MS/MS technique where precursor ions are fragmented by collision with an inert gas. nih.gov The resulting product ions are characteristic of the molecule's structure. For disaccharides, CID typically induces cleavage of the glycosidic bond, generating a predictable pattern of fragment ions.

In the analysis of this compound, the protonated molecule [M+H]⁺ would have an m/z of 343.1. Upon CID, this ion would be expected to fragment, yielding characteristic B, C, Y, and Z ions. The Y-ion (m/z 181.1) results from the cleavage of the glycosidic bond with the charge retained on the reducing-end L-glucose unit, while the B-ion (m/z 163.1) corresponds to the non-reducing D-glucose unit. Further fragmentation of these ions (cross-ring cleavages) can provide additional structural information. The relative abundance of these fragment ions can be influenced by the linkage position and stereochemistry.

Table 2: Predicted Major Fragment Ions in CID MS/MS of [M+H]⁺ this compound

Ion TypeDescriptionPredicted m/z
[M+H]⁺Protonated molecular ion343.1
Y₁Charge retained on L-glucopyranose unit181.1
B₁Charge retained on D-glucopyranosyl unit (as an oxonium ion)163.1
C₁Similar to B₁ but with C-O bond cleavage163.1
Z₁Similar to Y₁ but with C-O bond cleavage181.1

A significant challenge in carbohydrate analysis is the differentiation of isomers, which have the same mass. MS/MS can often distinguish between regioisomers (e.g., 1→4 vs. 1→6 linkage) because the different linkage positions can lead to distinct fragmentation pathways and, therefore, different relative intensities of fragment ions in the MS/MS spectrum.

Differentiating stereoisomers, such as a disaccharide containing D-glucose versus one containing L-glucose, by MS/MS alone is more complex as the fragmentation patterns can be very similar or identical. However, subtle differences in the stability of precursor or fragment ions due to stereochemical effects can sometimes be exploited. More commonly, the separation of such stereoisomers is achieved by a chromatographic method, like liquid chromatography (LC), prior to MS analysis. researchgate.net The combination of retention time from LC with the specific fragmentation pattern from MS/MS provides a powerful method for the confident identification of specific isomers from a complex mixture. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Molecular Fingerprinting

The analysis of disaccharides using FTIR relies on identifying vibrations for O-H, C-H, C-O, and C-O-C (glycosidic) bonds. The "fingerprint" region of the spectrum, typically between 1500 cm⁻¹ and 500 cm⁻¹, is particularly rich in structural information. Studies on maltose, an isomer of the target compound, show dominant maxima in the 960 cm⁻¹ to 1060 cm⁻¹ range, which are attributed to the stretching vibrations of the α-glycosidic bonds and a complex of C-O, C-C, and C-O-H vibrations. uctm.edu The specific pattern and sharp peaks within this region are influenced by the glycosidic linkage position and the constituent monosaccharides. tandfonline.com For this compound, the spectrum is defined by the vibrations of the α-(1→4) glycosidic linkage connecting the D-glucopyranosyl and L-glucopyranose units. Each disaccharide isomer presents a distinct spectrum, allowing FTIR to be used for qualitative analysis and authentication. researchgate.net

Table 1: General Characteristic FTIR Absorption Bands for Disaccharides

Wavenumber Range (cm⁻¹) Vibrational Mode Assignment Significance for this compound
3600-3200 O-H stretching Indicates the numerous hydroxyl groups present in the molecule.
3000-2800 C-H stretching Corresponds to the C-H bonds within the pyranose rings.
1200-950 C-O stretching, C-C stretching Complex region containing vibrations of the carbon-oxygen single bonds in the pyranose rings and from the glycosidic linkage.
~1150 and ~1105 Asymmetric and symmetric C-O-C stretching Often associated with the pyranose ring structure. uctm.edu

This table is a generalized representation based on data for various disaccharides. Specific peak positions for this compound would require experimental measurement.

Integrated Chromatographic and Mass Spectrometric Approaches

The immense structural diversity and isomerism in carbohydrates present a significant analytical challenge. Tandem mass spectrometry (MS/MS) alone often fails to provide diagnostic fingerprints to distinguish between closely related isomers, such as regio- and stereoisomers, which can produce identical fragmentation patterns. acs.org To overcome this limitation, integrated approaches that couple a separation technique with mass spectrometry are essential. Liquid chromatography (LC) is the preferred method for separating these isomers before their introduction into the mass spectrometer for detection and structural analysis. acs.orgcnr.it

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the qualitative and quantitative analysis of disaccharides. creative-proteomics.com In this setup, the disaccharide mixture is first injected into an HPLC system where isomers are separated based on their differential interactions with the stationary phase. The separated molecules then enter the mass spectrometer, which provides highly sensitive and accurate mass detection. merckmillipore.com

For a compound like this compound, the LC stage is critical for resolving it from other disaccharide isomers, such as maltose (α-D-glucopyranosyl-(1→4)-α-D-glucopyranose) or cellobiose. The mass spectrometer then provides the mass-to-charge ratio (m/z) of the intact molecule, confirming its molecular weight. Further fragmentation via tandem MS (MS/MS) can yield structural information, although, as noted, this is often insufficient on its own to assign specific linkages without prior chromatographic separation. acs.orgnih.gov The use of electrospray ionization (ESI) is common for such analyses. lcms.cz

Table 2: Typical LC-MS Parameters for Disaccharide Analysis

Parameter Setting Purpose
LC System ACQUITY Arc or similar Provides high-resolution separation. lcms.cz
Column Amide-based column (e.g., XBridge BEH Amide) Suited for separating polar, hydrophilic compounds like sugars. lcms.cz
Mobile Phase Acetonitrile/water gradient with additives (e.g., diethylamine, guanidine (B92328) hydrochloride) Controls the elution and separation of analytes. lcms.cz
Detector Quadrupole Dalton (QDa) Mass Detector Provides mass detection and confirmation. lcms.cz
Ionization Mode Electrospray Ionization (ESI), typically negative mode with chloride adducts ([M+Cl]⁻) Generates ions for MS analysis. lcms.cz

| MS Scan | Full Scan or Selected Ion Recording (SIR) | Detects all ions in a mass range or specific target masses. |

This table is based on a published method for mono- and disaccharide analysis and serves as a representative example. lcms.cz

Porous graphitized carbon (PGC) chromatography represents a superior technique for achieving high-resolution separation of glycan isomers, often considered a gold standard in the field. nih.govresearchgate.net Unlike other stationary phases, PGC separates oligosaccharides based not only on size but also on their three-dimensional structure and linkage type. nih.gov This makes PGC-LC exceptionally powerful for discriminating between isomers that are challenging to resolve with other methods. nih.govnih.gov

The retention mechanism on a PGC column involves hydrophobic and polar interactions with the flat, graphitic surface. researchgate.net The planar β-(1,4)-linked oligosaccharides, for instance, are retained more strongly than the more helical α-(1,4)-linked structures. nih.govresearchgate.net This unique selectivity allows for the baseline separation of closely related isomers of this compound from its anomers and regioisomers. Coupling PGC-LC with ESI-MS allows for the separated isomers to be individually analyzed by the mass spectrometer, enabling specific structural characterization and identification. nih.gov This method is so effective that it can resolve isomers not typically separated by HILIC. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful and widely used technique for the analysis of highly polar biomolecules like glycans. merckmillipore.com HILIC is an attractive alternative to traditional reversed-phase LC, as it excels at retaining and separating hydrophilic compounds that would otherwise elute too quickly. merckmillipore.com The technique uses a polar stationary phase (e.g., amide- or zwitterionic-based) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. cnr.itmerckmillipore.com

HILIC-MS is particularly well-suited for the analysis of this compound due to its high polarity. The separation mechanism involves partitioning the analyte between a water-enriched layer on the surface of the stationary phase and the bulk mobile phase. This allows for excellent separation of glycan isomers, including those differing in linkage type. cnr.itnih.gov The high organic content of the mobile phase is also advantageous for ESI-MS, as it promotes efficient desolvation and ionization, leading to enhanced sensitivity. merckmillipore.com Various HILIC stationary phases have been compared, with amide-based columns often providing the best resolution for complex oligosaccharide mixtures when coupled with MS. nih.gov

Table 3: Common HILIC-MS Conditions for Glycan Isomer Separation

Parameter Setting Reference
Column BEH Glycan Amide (1.7 µm) cnr.itnih.gov
Mobile Phase A 50 mM Ammonium Formate (pH 4.4) cnr.it
Mobile Phase B Acetonitrile cnr.it
Flow Rate 0.4 mL/min cnr.it
Column Temperature 60 °C cnr.it

| Detection | ESI-MS | cnr.itnih.gov |

These parameters are based on a published method for isomeric N-glycan separation, demonstrating a typical setup applicable to disaccharides. cnr.it

Comprehensive Glycan Linkage Libraries for Structural Assignment

While advanced separation and detection techniques provide crucial data, the unambiguous assignment of a glycan's structure, including its specific glycosidic linkages, often relies on comparison to established standards. ucdavis.edu Comprehensive glycan linkage libraries, which are databases of experimental data from known structures, are indispensable for this purpose. nih.gov

These libraries are constructed by analyzing a wide array of synthesized or purified carbohydrate standards using a standardized analytical method, such as UHPLC-MS/MS. ucdavis.edu For each known linkage (e.g., α-1,4, β-1,4, α-1,6), key identifying information is recorded, including chromatographic retention time and characteristic tandem mass spectrometry (MS/MS) fragmentation patterns. ucdavis.edu When an unknown sample like this compound is analyzed under the same conditions, its retention time and fragmentation spectrum can be matched against the library entries to confirm its identity and linkage.

Several public databases and bioinformatic tools serve as repositories for this type of information, including GlyTouCan, UniCarb-DB, KEGG Glycan, and GlycoSuiteDB. nih.govglycopedia.euglycoforum.gr.jp These resources integrate data from LC-MS/MS, NMR, and other experiments, linking glycan structures to experimental evidence and literature references. nih.gov For example, a recently developed LC-MS/MS library includes data for over 90 different neutral and acidic linkage residues, providing a powerful tool for the detailed characterization of complex carbohydrates. ucdavis.edu

Biochemical and Biological Research Perspectives of L Sugars and Their Glycosides

Non-Human Metabolic Pathways of L-Sugars

While humans and most higher organisms cannot derive energy from L-sugars, certain microorganisms have evolved or possess promiscuous enzymes capable of processing these "unnatural" carbohydrates. creative-enzymes.com The study of these pathways provides insight into microbial adaptability and the evolutionary pressures that led to the homochirality of biological systems. wikipedia.org

For many years, L-glucose was considered non-metabolizable by living organisms. wikipedia.org However, research has identified specific bacteria capable of utilizing L-glucose as a carbon source. An L-glucose-utilizing bacterium, Paracoccus sp. 43P, was isolated from soil and found to possess a novel catabolic pathway. nih.gov The initial step in this pathway is the oxidation of L-glucose, a reaction catalyzed by an NAD+-dependent L-glucose dehydrogenase (LgdA). nih.gov This enzyme was later identified as a scyllo-inositol dehydrogenase, indicating a shared pathway with inositol (B14025) metabolism. wikipedia.orgnih.gov The product of this initial oxidation, L-gluconate, is then metabolized through a series of enzymatic reactions—involving epimerization, dehydration, phosphorylation, and an aldolase (B8822740) reaction—to yield the glycolytic intermediates pyruvate (B1213749) and D-glyceraldehyde-3-phosphate. nih.gov

Other bacteria have also been found to metabolize L-glucose. For instance, Trinickia caryophylli (formerly Pseudomonas caryophylli) contains a D-threo-aldose 1-dehydrogenase that can oxidize L-glucose. creative-enzymes.comwikipedia.org In contrast, many common bacteria, including pathogenic strains like Escherichia coli O157:H7 and Salmonella Typhimurium, as well as various lactic acid bacteria, cannot readily catabolize L-glucose. nih.gov This resistance to microbial metabolism underscores the high specificity of most carbohydrate utilization pathways. Some microorganisms, like the bacterium Cecembia lonarensis, possess α-L-glucosidases, implying the potential existence and utilization of α-L-glucosides in nature. jst.go.jp

The table below summarizes findings on microbial utilization of L-glucose.

Table 1: Microbial Utilization of L-Glucose
Organism Capability Key Enzyme(s) Metabolic Pathway/Product Citation(s)
Paracoccus sp. 43P Utilizes L-glucose as sole carbon source. L-glucose dehydrogenase (LgdA) / scyllo-inositol dehydrogenase Oxidation to L-gluconate, then to pyruvate and D-glyceraldehyde-3-phosphate. nih.gov, wikipedia.org
Trinickia caryophylli Can oxidize L-glucose. D-threo-aldose 1-dehydrogenase Oxidation of L-glucose. creative-enzymes.com, wikipedia.org
Cecembia lonarensis Possesses enzymes to hydrolyze α-L-glucosides. α-L-glucosidases (ClAgl29A, ClAgl29B) Hydrolysis of α-L-glucosidic bonds. jst.go.jp
Escherichia coli O157:H7 Cannot utilize L-glucose. Not applicable. Not metabolized. nih.gov
Salmonella Typhimurium Cannot utilize L-glucose. Not applicable. Not metabolized. nih.gov
Lactic Acid Bacteria Generally unable to catabolize L-glucose. Not applicable. Not metabolized. nih.gov

The metabolic fate of L-sugars has been investigated in model organisms to understand their contribution to whole-body energy. In a study using rats, L-glucose was found to contribute no metabolizable energy when included in the diet. This confirms that L-glucose is not absorbed or utilized by mammalian metabolic pathways, such as glycolysis, because it cannot be phosphorylated by hexokinase, the pathway's initial enzyme. creative-enzymes.com

In the same study, however, other L-sugars, namely L-fructose and L-gulose, were shown to provide significant energy. The energy assimilation from these L-sugars is believed to occur indirectly through the action of microorganisms in the large bowel. These microbes can ferment L-fructose and L-gulose, producing short-chain fatty acids that the host organism can then absorb and use for energy. This highlights a key difference in the metabolic potential of different L-sugars, which is dependent on the substrate specificity of the gut microbiota.

The table below presents the comparative energy values of different L-sugars in rats.

Table 2: Partial Metabolizable Energy Values (MEVp) of L-Sugars in Rats
L-Sugar MEVp (kJ/g) Significance Probable Mechanism Citation(s)
L-Glucose 0.3 ± 0.9 P > 0.5 (Not significant) Not utilized by host or microbiota.
L-Fructose 6.9 ± 0.9 P < 0.001 (Significant) Fermentation by gut microbiota.
L-Gulose 8.8 ± 1.8 P < 0.001 (Significant) Fermentation by gut microbiota.

Enzymatic Recognition and Substrate Specificity for L-Glucosyl Linkages

The formation and cleavage of glycosidic bonds are catalyzed by two major classes of enzymes: glycosyltransferases and glycosidases, respectively. The ability of these enzymes to interact with L-sugar-containing molecules, such as 4-O-alpha-D-glucopyranosyl-L-glucopyranose, is dictated by the precise three-dimensional structure of their active sites.

Glycosidases are enzymes that hydrolyze glycosidic bonds. royalsocietypublishing.org They typically exhibit high specificity for the sugar moiety and the anomeric configuration (α or β) of the linkage. While most α-glucosidases act on α-D-glucosidic bonds, recent discoveries have identified enzymes capable of hydrolyzing α-L-glucosidic bonds. creative-enzymes.comwikipedia.org

Researchers have discovered and characterized two α-L-glucosidases, ClAgl29A and ClAgl29B, from the bacterium Cecembia lonarensis. jst.go.jpnih.gov These enzymes, belonging to the glycoside hydrolase family 29 (GH29), showed higher catalytic efficiency (kcat/Km) for a synthetic α-L-glucoside substrate (p-nitrophenyl α-L-glucopyranoside) than for the corresponding α-L-fucoside, which is the typical substrate for this enzyme family. nih.gov This discovery suggests that these enzymes have evolved to specifically hydrolyze α-L-glucosides, lending weight to the hypothesis that such linkages exist in nature. nih.gov Further studies on their substrate specificity revealed that they could also hydrolyze α-L-quinovosides but had little activity towards α-L-rhamnosides. researchgate.net

Glycosyltransferases (GTs) are responsible for the synthesis of glycosidic bonds, transferring a sugar from an activated donor (like a nucleotide sugar) to an acceptor molecule. wikipedia.orgnih.gov While GTs are generally specific, many exhibit a degree of "promiscuity," allowing them to use a variety of donor or acceptor substrates. nih.gov This promiscuity is a key mechanism for generating glycan diversity and can be exploited for the enzymatic synthesis of novel carbohydrates. nih.govnih.gov

The ability of a glycosyltransferase to use an L-sugar as an acceptor substrate depends on whether the enzyme's active site can accommodate the enantiomeric configuration. While most GTs are tailored for D-sugars, some may accept L-sugar substrates, albeit often with lower efficiency. nih.gov For example, the α-L-glucosidases from C. lonarensis demonstrate transglycosylation activity. nih.gov In this reaction, the enzyme cleaves an α-L-glucoside and transfers the L-glucose moiety to another L-glucose molecule (acting as an acceptor), forming novel α-L-glucosidic linkages such as α-L-Glc-(1→2)-L-Glc and α-L-Glc-(1→3)-L-Glc. nih.gov This demonstrates that an enzyme's active site can recognize and bind a free L-sugar to catalyze the formation of a new L-glycosidic bond. The synthesis of a complex disaccharide like this compound would require a highly promiscuous or specifically evolved glycosyltransferase capable of recognizing L-glucopyranose as a suitable acceptor for an activated D-glucose donor.

The ability of an enzyme to bind an L-sugar is determined by the specific molecular interactions within its active site. X-ray crystallography provides detailed three-dimensional structures that reveal the basis for this recognition. researchgate.net

The crystal structure of scyllo-inositol dehydrogenase from Paracoccus laeviglucosivorans, the enzyme responsible for the first step in L-glucose catabolism, has been solved in a complex with its product, L-glucono-1,5-lactone. wikipedia.org The structure reveals that in addition to the conserved catalytic residues (Lys106, Asp191, and His195) typical of this enzyme family, a key interaction comes from a histidine residue (His318) located in a loop region of an adjacent subunit in the enzyme's tetrameric structure. wikipedia.org This histidine is directly involved in recognizing and binding the L-sugar substrate. Furthermore, a flexible loop at the entrance of the active site contains an arginine residue (Arg178) that is also crucial for substrate recognition, playing a role in the enzyme's ability to accept both L-glucose and its primary inositol substrates. wikipedia.org These structural features, not previously seen in other inositol dehydrogenases, highlight the specific adaptations required for an enzyme to recognize and process an L-sugar. This detailed structural understanding provides a blueprint for how an enzyme can evolve to accommodate the "unnatural" stereochemistry of an L-sugar.

Role of L-Sugar-Containing Carbohydrates in Non-Human Biological Systems

While D-glucose is a primary energy source and structural component in mammals, the presence of L-sugars is a distinctive feature of the microbial world, particularly in the cell walls of bacteria. This distinction makes L-sugar-containing carbohydrates, such as this compound, intriguing subjects for research into fundamental biological processes that differentiate microorganisms from their hosts.

The biological effects of sugars are often mediated by their recognition by specific carbohydrate-binding proteins (CBPs), such as lectins. nih.govacs.org These proteins play crucial roles in cell-cell recognition, adhesion, and signaling. nih.gov In the context of non-human biological systems, particularly bacteria, the surfaces of these microorganisms are often decorated with glycans containing L-sugars, such as L-rhamnose and L-fucose. nih.govmdpi.com

The host's immune system has evolved to recognize these microbial L-sugars as pathogen-associated molecular patterns (PAMPs), triggering an immune response. nih.gov This recognition is carried out by host lectins that have specificity for these L-sugars. For instance, a specific lectin region for L-rhamnose has been identified on human skin keratinocytes and fibroblasts. mdpi.comnih.gov Similarly, certain plant and bacterial lectins exhibit high specificity for L-fucose. nih.govresearchgate.net

Given this precedent, it is conceivable that a protein with binding specificity for L-glucopyranose exists. The compound this compound, presenting an L-glucopyranose unit, could potentially be recognized by such a putative L-sugar-binding protein. The identification and characterization of such proteins would be a significant step in understanding the biological roles of L-glucose and its derivatives.

Table 1: Examples of L-Sugar-Binding Lectins and Their Specificities

Lectin NameSourceSpecificity
Ulex europaeus agglutinin-I (UEA-I)Ulex europaeus (Gorse)α-L-Fucose nih.gov
Burkholderia ambifaria lectin (BambL)Burkholderia ambifariaFucosylated oligosaccharides oup.com
Enterobacter cloacae lectin A (EclA)Enterobacter cloacaeL-Fucose, with high specificity for LewisA and H-type II blood group antigens nih.gov
L-Rhamnose-specific lectin regionHuman keratinocytes and fibroblastsL-Rhamnose mdpi.comnih.gov

The structural similarity of L-sugar-containing compounds to native D-sugar glycans allows them to act as mimics or antagonists in biochemical pathways. This "glycan mimicry" is a strategy employed by some bacteria to evade the host immune system. nih.govnih.gov By decorating their surfaces with glycans that resemble host structures, they can avoid recognition.

Conversely, synthetic L-sugar-containing molecules can be designed to interfere with biological processes. For example, they can act as competitive inhibitors of glycosidases or glycosyltransferases, enzymes involved in the synthesis and modification of glycans. nih.gov They can also function as antagonists by blocking the binding of lectins to their natural carbohydrate ligands. This has been demonstrated by the use of L-fucose to block the adhesion of the bacterium Marinomonas primoryensis to diatoms. oup.com

The disaccharide this compound could potentially serve as a glycan mimic. The alpha-D-glucopyranosyl portion is a common motif in mammalian glycans, while the L-glucopyranose unit introduces a non-native feature. This duality could allow it to interact with certain host or microbial proteins while potentially disrupting the normal downstream signaling or metabolic pathways. For instance, a disaccharide of glucose and rhamnose has been identified as a potential inhibitor of N-glycanase 1 (NGLY1), an enzyme involved in the degradation of misfolded glycoproteins. mdpi.com

The presence of L-sugars on the surface of many pathogenic bacteria has profound implications for host-pathogen interactions. nih.govnih.gov These L-sugar-containing glycoconjugates, such as lipopolysaccharides (LPS), are often essential for bacterial viability and virulence. oup.com They can mediate adhesion to host cells, a critical first step in infection, and contribute to the formation of biofilms, which protect bacteria from antibiotics and the host immune response. mdpi.comoup.com

For example, the O-antigen of Pseudomonas aeruginosa, a common opportunistic pathogen, contains L-rhamnose, and this sugar plays a role in biofilm formation. mdpi.com Similarly, Helicobacter pylori, a bacterium linked to stomach ulcers and cancer, utilizes fucosylated glycans to adhere to the gastric epithelium.

The introduction of a molecule like this compound into a biological system could have several implications for these interactions. If recognized by bacterial lectins or glycosyltransferases, it could potentially interfere with the synthesis or function of their native L-sugar-containing glycoconjugates, thereby inhibiting adhesion or biofilm formation. Conversely, if recognized by host lectins, it could modulate the immune response, either by triggering it or by blocking the recognition of actual pathogens.

The study of synthetic L-sugar analogs has shown that they are often not metabolized by human cells, which could make them selective tools for targeting microbial pathways. This selectivity is a highly desirable characteristic for the development of novel therapeutic agents.

Potential Academic and Research Applications of 4 O Alpha D Glucopyranosyl L Glucopyranose

Development of Probes and Ligands for Glycobiology Research (e.g., Glycan Arrays)

In glycobiology, probes and ligands are essential for identifying and characterizing carbohydrate-binding proteins (lectins) and for studying their roles in cellular processes. The unnatural D-L configuration of 4-O-alpha-D-glucopyranosyl-L-glucopyranose makes it an ideal candidate for creating highly specific research tools.

Probing Enzyme Specificity: Most enzymes involved in carbohydrate metabolism are stereospecific for D-sugars. numberanalytics.com An L-sugar containing disaccharide can be used as a probe to investigate the stringency of this specificity, helping to delineate how enzymes discriminate between enantiomers. numberanalytics.comnumberanalytics.com

Unique Ligands for Protein Interactions: This disaccharide could serve as a unique ligand to study carbohydrate-protein interactions, which are fundamental to cell signaling and immune responses. numberanalytics.com Because it is not found in nature, its interactions would be highly specific and less likely to have off-target effects compared to common D-sugars.

Metabolic Glycan Labeling: Researchers use unnatural monosaccharides, often modified with bioorthogonal functional groups like azides or alkynes, to tag glycans in living cells. pnas.orgnih.gov A modified form of L-glucose derived from the disaccharide could be fed to cells. If incorporated into cellular glycoconjugates, it would act as a unique chemical reporter, allowing for the visualization and profiling of glycan synthesis and trafficking without interference from natural metabolic pathways. pnas.org

Glycan Array Technology: Glycan arrays are powerful tools for high-throughput screening of carbohydrate-macromolecule interactions. nih.gov Incorporating this compound onto a glycan array would enable the screening of lectins, antibodies, or even whole pathogens to identify those that may have unusual binding specificities. nih.gov This could lead to the discovery of new research tools or diagnostic markers. Chemoenzymatic methods are often used to produce the diverse and unnatural structures needed for these arrays. nih.gov

Scaffold for the Design of Synthetic Glycoconjugates and Glycopolymers for Material Science Research

Glycopolymers and glycoconjugates are synthetic molecules that incorporate carbohydrates to mimic natural structures, finding use in biomedicine and material science. nih.govyoutube.com Using this compound as a building block or scaffold offers a route to materials with novel properties.

Altering Material Properties: The inclusion of L-sugars into a polymer backbone can significantly alter the material's physical and chemical properties, including its chirality, solubility, and resistance to enzymatic degradation. numberanalytics.com This metabolic resistance is a key advantage, as materials designed for biological environments would have a longer functional lifespan. numberanalytics.comnumberanalytics.com

Controlled Architecture for Biorecognition: The precise structure of a glycopolymer is crucial for its ability to interact with specific lectins. acs.org It has been demonstrated that the stereoconfiguration of the polymer backbone substantially influences binding behavior. acs.org Synthesizing glycopolymers with a defined tacticity using this compound could lead to materials that selectively target one type of lectin over another, even among those that bind the same parent sugar (glucose). acs.org

Targeted Drug Delivery: Glycopolymers can be designed to form micelles or nanoparticles for targeted drug delivery. nih.govyoutube.com The carbohydrate units act as targeting agents for specific cell-surface receptors. A glycoconjugate built from this unnatural disaccharide could be used to create a highly specific delivery system that avoids uptake by cells that only recognize D-sugars, potentially reducing side effects. youtube.com

Research on Enzyme Inhibitors or Modulators Targeting Glycosidases

Glycosidases are enzymes that cleave glycosidic bonds and are involved in a vast range of biological processes, from digestion to the processing of glycoproteins. nih.gov Inhibitors of these enzymes have enormous therapeutic potential. nih.govnih.gov

The structure of this compound makes it a prime candidate for investigation as a glycosidase inhibitor.

Substrate Mimicry: Many potent enzyme inhibitors are designed as mimics of the natural substrate. nih.gov The D-glucose portion of the molecule could allow it to be recognized and bind to the active site of an alpha-glucosidase. However, the presence of the L-glucose unit would likely prevent the enzyme from completing the catalytic cleavage, effectively blocking its activity. numberanalytics.comnumberanalytics.com

Therapeutic Potential: Alpha-glucosidase inhibitors are used as a therapeutic strategy for managing type 2 diabetes by slowing the digestion of carbohydrates, which lowers postprandial blood glucose levels. nih.govfrontiersin.org Research into novel inhibitors like this unnatural disaccharide could lead to the development of new drugs with improved efficacy or specificity.

Antiviral Agents: Some viruses rely on host glycosidases for the proper folding and processing of their glycoproteins. Inhibiting these enzymes can be an effective antiviral strategy. L-nucleosides have been explored as antiviral agents, and by extension, L-sugar containing oligosaccharides could serve a similar purpose. numberanalytics.com

Reference Standards for Advanced Glycomics and Analytical Method Development

The accurate identification and quantification of carbohydrates in complex biological samples is a major challenge in glycomics. This requires robust analytical methods and high-quality reference standards. nih.gov

Internal Standard for Mass Spectrometry and HPLC: In analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), internal standards are used to ensure accuracy and reproducibility. nih.govnih.gov An ideal internal standard is a compound that is chemically similar to the analytes but is not naturally present in the sample. Since this compound is an unnatural sugar, it is perfectly suited for this role. numberanalytics.com It can be added to a sample in a known quantity to calibrate the analysis of natural disaccharides without risk of overlapping signals.

Isotopic Labeling Analog: Stable isotope-based labeling, where a heavy isotope like ¹³C is incorporated into a sugar, is a powerful method for quantitative glycomics. nih.govnih.gov While not isotopically labeled itself, the use of a structurally unique, unnatural standard like this compound serves a similar purpose by providing a distinct, easily identifiable signal for normalization in complex spectra. nih.gov

Method Development: Developing new analytical methods for separating the vast number of sugar isomers requires well-characterized standards. nih.govresearchgate.net The unique retention time and fragmentation pattern of this D-L disaccharide in chromatographic and mass spectrometric methods would be valuable for testing the resolution and efficacy of new analytical platforms.

Fundamental Studies on Carbohydrate Conformation and Stereochemistry

The three-dimensional shape of a carbohydrate is critical to its function. The study of unnatural isomers like this compound provides fundamental insights into the principles governing carbohydrate structure.

Glycosidic Bond Conformation: The conformation of a disaccharide is largely defined by the torsion angles (phi, ψ) around the glycosidic bond that links the two monosaccharide units. rsc.orgacs.org The linkage between a D-sugar and an L-sugar creates a unique set of stereoelectronic interactions that differ significantly from the more commonly studied D-D linkages (like in maltose). rsc.orgresearchgate.net Studying this molecule using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling can reveal fundamental principles about how stereochemistry dictates conformational preference. nih.govunimo.it

Enantiomeric Effects on Ring Conformation: The conformation of a pyranose ring is described by designations such as the chair (C) or boat (B) form. Critically, the designation for a D-sugar and its L-enantiomer are reversed; the mirror image of a D-glucose in the standard ⁴C₁ chair conformation is an L-glucose in a ¹C₄ chair conformation. rsc.org Analyzing a disaccharide that contains both enantiomers provides a direct system for studying how these opposing ring conformations interact across a glycosidic linkage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-O-α-D-glucopyranosyl-L-glucopyranose, and how do protecting group strategies influence yield and regioselectivity?

  • Methodological Answer : Synthesis typically employs glycosylation reactions using activated donors (e.g., trichloroacetimidates or thioglycosides) under acidic catalysis. Protecting groups (e.g., acetyl, benzyl, or isopropylidene) are critical for regioselectivity. For example, Shelling et al. (1984) demonstrated fluorinated maltose synthesis via selective 2-O-acetyl protection to direct α-linkage formation . Yield optimization requires monitoring reaction kinetics (TLC/HPLC) and deprotection under mild conditions (e.g., NaOMe for acetyl groups).

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve the anomeric configuration and glycosidic linkage conformation of this compound?

  • Methodological Answer : 1D 1^1H and 13^13C NMR, coupled with 2D COSY/HSQC, identify anomeric protons (δ 4.8–5.5 ppm for α-linkages) and inter-residue correlations. Nuclear Overhauser effect (NOE) contacts between H-1 of the donor and H-4 of the acceptor confirm the 4-O-α linkage . For L-glucopyranose, stereochemical analysis requires comparison with D-glucose reference data to distinguish enantiomeric shifts.

Q. What analytical techniques are recommended for purity assessment and structural validation?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular formula, while polarimetry confirms optical activity. NIST-standardized IR spectroscopy identifies hydroxyl and glycosidic bond vibrations (e.g., 3400 cm1^{-1} for -OH, 1070 cm1^{-1} for C-O-C) . Purity is quantified via HPLC with evaporative light scattering detection (ELSD) or refractive index (RI) detectors.

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate the conformational flexibility of 4-O-α-D-glucopyranosyl-L-glucopyranose in aqueous solutions?

  • Methodological Answer : Force-field parameters (e.g., GLYCAM06) model glycosidic torsion angles (Φ/Ψ) and hydrogen bonding. Stuike-Prill & Meyer (1990) applied MD to glycopeptides, showing that α-(1→4) linkages exhibit lower flexibility than β-linkages due to steric hindrance . Simulations should compare free energy landscapes of chair vs. boat conformers under varying pH/temperature.

Q. What experimental strategies address contradictions in reported enzymatic hydrolysis rates for α-linked disaccharides?

  • Methodological Answer : Contradictions may arise from enzyme source variability (e.g., microbial vs. mammalian α-glucosidases) or substrate impurities. Use standardized assays (e.g., 4-nitrophenyl glycoside hydrolysis ) with kinetic modeling (Michaelis-Menten parameters). Control for competing hydrolysis pathways via LC-MS monitoring of intermediates .

Q. How can X-ray crystallography resolve ambiguities in the three-dimensional structure of derivatives with bulky substituents?

  • Methodological Answer : Co-crystallization with heavy atoms (e.g., uranyl acetate) enhances diffraction. Shelling et al. (1984) resolved fluorinated maltose structures by acetylating hydroxyl groups to stabilize crystals . For L-glucose derivatives, enantiomeric crystallization agents (e.g., L-tartaric acid) may improve lattice packing.

Q. What role does 4-O-α-D-glucopyranosyl-L-glucopyranose play in studying carbohydrate-protein interactions, and how can glycan array platforms be optimized for this purpose?

  • Methodological Answer : Functionalize the compound with biotin or amine linkers for immobilization on streptavidin-coated arrays. Santa Cruz Biotechnology’s glycan arrays (e.g., sc-290404) use similar strategies to profile lectin binding . Optimize surface density via quartz crystal microbalance (QCM) to avoid steric crowding.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.